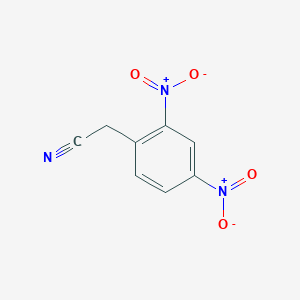
2-(2,4-Dinitrophenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dinitrophenyl)acetonitrile is an organic compound with the molecular formula C8H5N3O4. It is characterized by the presence of a dinitrophenyl group attached to an acetonitrile moiety. This compound is known for its applications in various chemical reactions and its role in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2,4-Dinitrophenyl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 2,4-dinitrochlorobenzene with acetonitrile in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dinitrophenyl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Condensation: It can react with aldehydes and ketones to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydrazine and other nucleophiles, often in solvents like methanol or dimethyl sulfoxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are frequently used in reduction reactions.
Condensation: Reagents like 2,4-dinitrophenylhydrazine are used for forming hydrazones.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenyl derivatives.
Reduction: The major products are amino derivatives.
Condensation: Hydrazones are the primary products formed in condensation reactions.
Aplicaciones Científicas De Investigación
2-(2,4-Dinitrophenyl)acetonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dinitrophenyl)acetonitrile involves its ability to participate in nucleophilic substitution and reduction reactions. The nitro groups on the phenyl ring make it highly reactive towards nucleophiles, facilitating the formation of various derivatives. Additionally, its ability to form hydrazones makes it valuable in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenylhydrazine: Similar in structure but contains a hydrazine group instead of an acetonitrile moiety.
2,4-Dinitrophenol: Contains hydroxyl groups instead of the acetonitrile group.
2,4-Dinitrobenzene: Lacks the acetonitrile group and is used in different types of reactions.
Uniqueness
2-(2,4-Dinitrophenyl)acetonitrile is unique due to its combination of the dinitrophenyl group with an acetonitrile moiety, which imparts distinct reactivity and applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in research and industrial applications.
Propiedades
Fórmula molecular |
C8H5N3O4 |
|---|---|
Peso molecular |
207.14 g/mol |
Nombre IUPAC |
2-(2,4-dinitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H5N3O4/c9-4-3-6-1-2-7(10(12)13)5-8(6)11(14)15/h1-2,5H,3H2 |
Clave InChI |
CWCDKZILBPYYPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(4-fluorophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11711667.png)
![4-[(E)-(hydroxyimino)methyl]-1-[2-oxo-2-(piperidin-1-yl)ethyl]pyridinium](/img/structure/B11711670.png)
![2,2'-{benzene-1,4-diylbis[(E)methylylidene(2E)hydrazin-1-yl-2-ylidene]}dibenzoic acid](/img/structure/B11711680.png)

![2-chloro-N'-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11711692.png)
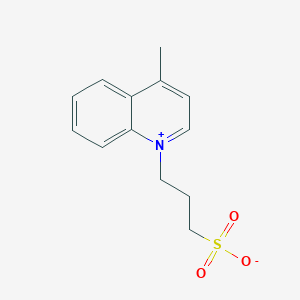
![2,4-dibromo-6-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11711707.png)
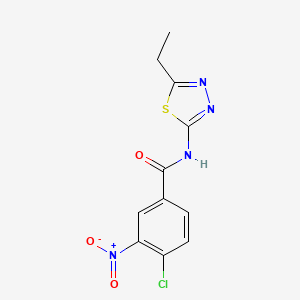
![ethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dihydroxyphenyl)propanoate](/img/structure/B11711712.png)
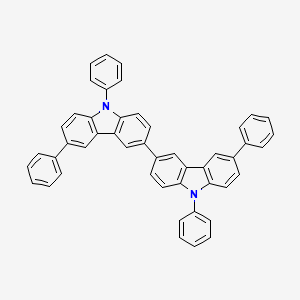
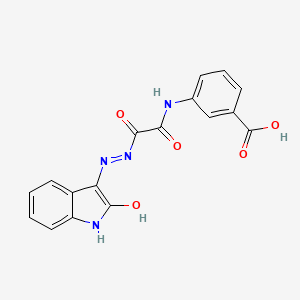
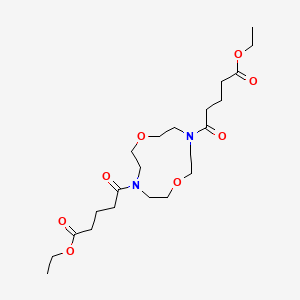
![3-methyl-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B11711753.png)
